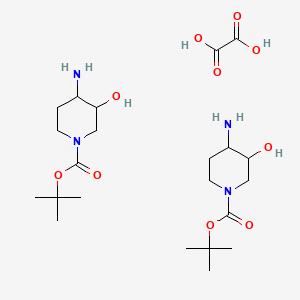![molecular formula C14H20ClN3O4 B13899011 tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a tert-butyl carbamate group, a chloro-substituted phenyl ring, and a methoxy(methylamino)carbamoyl moiety.
Preparation Methods
The synthesis of tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-chloro-2-nitroaniline with tert-butyl chloroformate to form tert-butyl N-(5-chloro-2-nitrophenyl)carbamate. This intermediate is then reduced to tert-butyl N-(5-chloro-2-aminophenyl)carbamate, which is further reacted with methoxy(methylamino)carbamoyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon .
Chemical Reactions Analysis
tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Scientific Research Applications
tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(5-chloro-2-aminophenyl)carbamate: This compound is an intermediate in the synthesis of the target compound and shares similar structural features.
tert-Butyl N-(5-chloro-2-nitrophenyl)carbamate: Another intermediate in the synthetic route, it differs by the presence of a nitro group instead of the methoxy(methylamino)carbamoyl moiety.
tert-Butyl N-(benzyloxy)carbamate: This compound has a benzyloxy group instead of the chloro-substituted phenyl ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C14H20ClN3O4 |
|---|---|
Molecular Weight |
329.78 g/mol |
IUPAC Name |
tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C14H20ClN3O4/c1-14(2,3)22-13(20)17-11-8-9(15)6-7-10(11)12(19)18(16-4)21-5/h6-8,16H,1-5H3,(H,17,20) |
InChI Key |
ZUYPUCHHRYAVLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)N(NC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


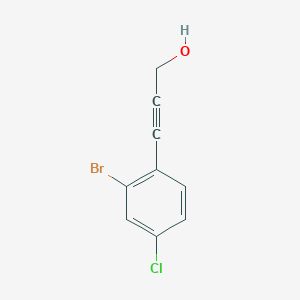
![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)


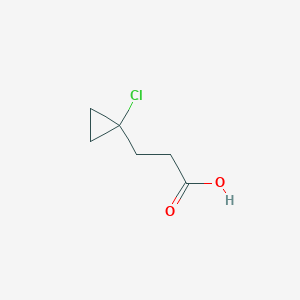
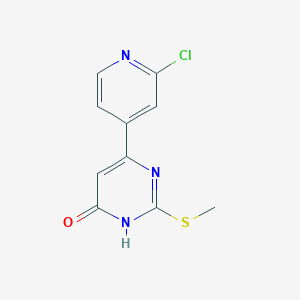
![2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)
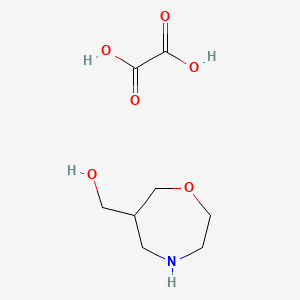
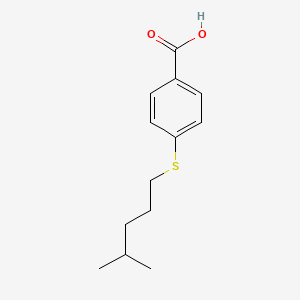
![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)
